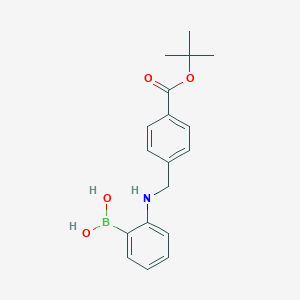![molecular formula C7H5ClN2 B7947020 4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
4-chloro-5H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a chlorine atom at the 4-position. This compound is part of a broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-chloro-5H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and after several steps including pH adjustment and filtration, the desired product is obtained . Industrial production methods often involve similar cyclization reactions but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-chloro-5H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the pyridine ring, leading to various reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-5H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-5H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, some derivatives of this compound inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
4-chloro-5H-pyrrolo[2,3-c]pyridine is unique due to its specific structure and the presence of a chlorine atom at the 4-position. Similar compounds include:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound also features a pyrrole ring fused to a pyrimidine ring and has similar biological activities.
5-chloro-7-azaindoles: These compounds have a similar core structure but differ in the position of the chlorine atom and the type of fused ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are studied for their kinase inhibitory activities and potential as anticancer agents.
By comparing these compounds, researchers can identify unique properties and optimize their use in various applications.
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUVBLSSAWNCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C=CN=C2C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946969.png)
![benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946970.png)
![benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946978.png)
![8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946985.png)
![N,N-Dimethyl-2-(1-methyl-2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B7946991.png)
![8-(Furan-3-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946996.png)


![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)


![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)

